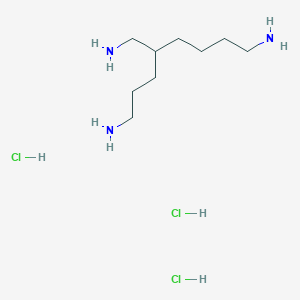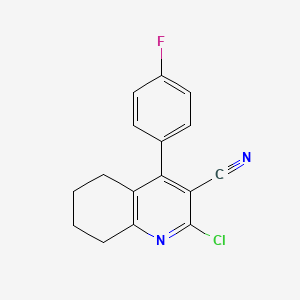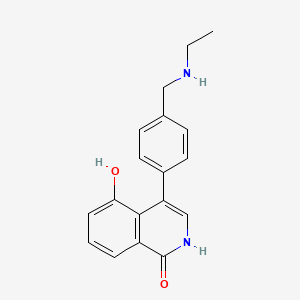
4-(Aminomethyl)octane-1,8-diamine trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Aminomethyl)octane-1,8-diamine trihydrochloride is a primary amine compound with the molecular formula C9H26Cl3N3. It features an octane skeleton with amino substituents at carbon positions 1 and 8, and an aminomethyl substituent at position 5 . This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)octane-1,8-diamine trihydrochloride typically involves the reaction of octane-1,8-diamine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired trihydrochloride salt .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of suberonitrile at temperatures ranging from 150 to 180°C and pressures between 50 to 180 bar in the presence of ammonia over heterogeneous cobalt catalysts . This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)octane-1,8-diamine trihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various amides, nitriles, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Aminomethyl)octane-1,8-diamine trihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)octane-1,8-diamine trihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a Bronsted base, accepting protons from donor molecules, which can lead to various biochemical effects . The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
1,3,6-Tri(aminomethyl)hexane: Another related compound with multiple aminomethyl groups but a different carbon skeleton.
Uniqueness
4-(Aminomethyl)octane-1,8-diamine trihydrochloride is unique due to its specific arrangement of amino and aminomethyl groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in applications requiring precise molecular interactions .
Properties
CAS No. |
60940-96-7 |
|---|---|
Molecular Formula |
C9H26Cl3N3 |
Molecular Weight |
282.7 g/mol |
IUPAC Name |
4-(aminomethyl)octane-1,8-diamine;trihydrochloride |
InChI |
InChI=1S/C9H23N3.3ClH/c10-6-2-1-4-9(8-12)5-3-7-11;;;/h9H,1-8,10-12H2;3*1H |
InChI Key |
BUYPFQLOURAOCS-UHFFFAOYSA-N |
Canonical SMILES |
C(CCN)CC(CCCN)CN.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-2-(((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B11838868.png)
![7-(3,4-Dimethoxyphenyl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B11838878.png)
![1-{2-[1-(1-Hydroxynaphthalen-2-yl)ethyl]phenyl}ethan-1-one](/img/structure/B11838881.png)



![2-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1-phenylethan-1-one](/img/structure/B11838911.png)

![3-chloro-6-methylisoindolo[2,1-a]quinazolin-5(6H)-one](/img/structure/B11838922.png)
![tert-Butyl 8-amino-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carboxylate](/img/structure/B11838927.png)




